molecular formula C16H12ClN3O B5719596 3-{[(E)-(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one

3-{[(E)-(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one

Cat. No.: B5719596
M. Wt: 297.74 g/mol
InChI Key: ISLGHJROOAYBMJ-VCHYOVAHSA-N
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Description

3-{[(E)-(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazoline family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one typically involves the condensation of 2-methyl-4(3H)-quinazolinone with 2-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond between the amino group of the quinazolinone and the aldehyde group of the chlorobenzaldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of 3-{[(2-chlorophenyl)methyl]amino}-2-methylquinazolin-4(3H)-one.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Quinazoline derivatives with different oxidation states.

    Reduction: 3-{[(2-chlorophenyl)methyl]amino}-2-methylquinazolin-4(3H)-one.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(E)-(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-{[(E)-(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-{(E)-[(2,4-dihydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one
  • 3-{(E)-[(2,3-dihydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one
  • 3-[(E)-benzylideneamino]-2-methylquinazolin-4(3H)-one

Uniqueness

3-{[(E)-(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and potential biological activities. The chlorophenyl group can enhance the compound’s lipophilicity, influencing its interaction with biological membranes and molecular targets.

Properties

IUPAC Name

3-[(E)-(2-chlorophenyl)methylideneamino]-2-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c1-11-19-15-9-5-3-7-13(15)16(21)20(11)18-10-12-6-2-4-8-14(12)17/h2-10H,1H3/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLGHJROOAYBMJ-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324475
Record name 3-[(E)-(2-chlorophenyl)methylideneamino]-2-methylquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646716
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

112447-50-4
Record name 3-[(E)-(2-chlorophenyl)methylideneamino]-2-methylquinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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